2-Nitrofuro[3,2-c]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-nitrofuro[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c10-9(11)7-3-5-4-8-2-1-6(5)12-7/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCMSSVEBUQAJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1OC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348907 | |
| Record name | 2-nitrofuro[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57420-03-8 | |
| Record name | 2-nitrofuro[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Functional Group Transformations of 2 Nitrofuro 3,2 C Pyridine
Reactivity of the Nitro Group
The nitro group at the C-2 position is a key functional handle, enabling a variety of chemical transformations that are fundamental to the derivatization of the furo[3,2-c]pyridine (B1313802) scaffold. Its reactivity is predominantly characterized by reduction to various nitrogen-containing functionalities and its ability to activate the ring system towards nucleophilic attack.
Reductions to Amino Derivatives and Other Nitrogen Functionalities
The reduction of the nitro group in 2-Nitrofuro[3,2-c]pyridine is a facile process that can lead to the formation of the corresponding 2-aminofuro[3,2-c]pyridine. This transformation is crucial for accessing a range of derivatives with potential applications in medicinal chemistry and materials science. Various reducing agents can be employed to achieve this conversion, with the choice of reagent determining the final product.
Commonly, catalytic hydrogenation is employed for this purpose. The reaction typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. This method is generally clean and efficient, affording the amino derivative in high yield. Other reducing systems, such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid, are also effective for the reduction of aromatic nitro compounds and can be applied to this compound.
Depending on the reaction conditions and the reducing agent used, it is also possible to obtain other nitrogen functionalities. For instance, partial reduction can lead to the formation of nitroso or hydroxylamino derivatives, although the isolation of these intermediates can be challenging due to their reactivity.
Table 1: Reduction of this compound
| Reagent/Condition | Major Product |
| H₂, Pd/C | 2-Aminofuro[3,2-c]pyridine |
| Fe, CH₃COOH | 2-Aminofuro[3,2-c]pyridine |
| SnCl₂, HCl | 2-Aminofuro[3,2-c]pyridine |
Nucleophilic Aromatic Substitution (SNAr) Directed by the Nitro Group
The presence of the electron-withdrawing nitro group at the C-2 position significantly activates the furo[3,2-c]pyridine ring system towards nucleophilic aromatic substitution (SNAr). researchgate.netconsensus.app This is a consequence of the nitro group's ability to stabilize the negatively charged Meisenheimer intermediate that is formed during the course of the reaction. masterorganicchemistry.com The positions most activated for nucleophilic attack are those ortho and para to the nitro group. In the case of this compound, the C-3 position is ortho to the nitro group.
However, a more significant aspect of SNAr in pyridine-containing heterocycles is the activation of the positions α and γ to the pyridine (B92270) nitrogen atom. stackexchange.comechemi.com In the furo[3,2-c]pyridine system, the C-4 and C-7 positions are α and γ to the pyridine nitrogen, respectively. The nitro group at C-2 further enhances the electrophilicity of these positions.
Displacement of a suitable leaving group at these activated positions by a variety of nucleophiles, such as alkoxides, amines, and thiolates, can be achieved. For instance, if a halo-substituted this compound were available, the halogen would be readily displaced by a nucleophile. The nitro group itself can also be displaced under certain conditions, particularly with potent nucleophiles.
Electrophilic Substitution Reactions on the Furo[3,2-c]pyridine System
The furo[3,2-c]pyridine system is a π-electron rich heterocycle, making it susceptible to electrophilic substitution reactions. researchgate.netechemi.comontosight.ainih.gov However, the presence of the deactivating nitro group at C-2 has a profound influence on the regioselectivity and feasibility of these reactions.
Halogenation Studies (Bromination, Chlorination) and Regioselectivity
Halogenation of the furo[3,2-c]pyridine ring system can be achieved using standard halogenating agents. In the absence of the deactivating nitro group, electrophilic attack is generally directed to the electron-rich furan (B31954) ring. For the parent furo[3,2-c]pyridine, bromination would be expected to occur at the C-3 position.
With the 2-nitro substituent present, the furan ring is significantly deactivated towards electrophilic attack. The nitro group directs incoming electrophiles to the meta position. Therefore, direct halogenation of this compound would be expected to be challenging and may require harsh conditions. If substitution were to occur on the furan ring, it would likely be directed to the C-3 position, which is meta to the C-2 nitro group.
Chlorination can be achieved using reagents such as phosphorus oxychloride, particularly on the corresponding N-oxide. consensus.app
Table 2: Predicted Regioselectivity of Halogenation of this compound
| Reaction | Reagent | Predicted Major Product |
| Bromination | Br₂ | 3-Bromo-2-nitrofuro[3,2-c]pyridine |
| Chlorination | Cl₂ | 3-Chloro-2-nitrofuro[3,2-c]pyridine |
Formylation (Vilsmeier Reaction)
The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic and heterocyclic compounds. nih.gov The reaction typically employs a mixture of phosphorus oxychloride and a substituted amide, such as N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent.
For the furo[3,2-c]pyridine system, formylation is expected to occur on the furan ring. In the case of this compound, the deactivating effect of the nitro group would make the Vilsmeier reaction more difficult compared to the unsubstituted parent compound. The anticipated site of formylation would be the C-3 position, which is meta to the nitro group. Successful formylation of related heterocyclic systems under Vilsmeier-Haack conditions has been reported. mdpi.comresearchgate.net
Influence of Nitro Group on Electrophilic Attack
The nitro group is a powerful deactivating group for electrophilic aromatic substitution due to its strong electron-withdrawing nature through both inductive and resonance effects. researchgate.netontosight.ai In this compound, the nitro group at the C-2 position significantly reduces the electron density of the entire fused ring system, making it less susceptible to attack by electrophiles.
Furthermore, the nitro group acts as a meta-director. This means that any electrophilic substitution that does occur is directed to the position meta to the nitro group. In the context of the furan ring of this compound, this corresponds to the C-3 position. Electrophilic attack at the C-3 position results in a resonance-stabilized intermediate where the positive charge is not placed on the carbon atom bearing the electron-withdrawing nitro group, which would be a highly destabilized arrangement. This directing effect is a crucial consideration in any synthetic strategy involving the electrophilic functionalization of this compound.
Nucleophilic Substitution Reactions Beyond SNAr
While SNAr reactions are a cornerstone of pyridine chemistry, the furo[3,2-c]pyridine system, particularly its N-oxides, engages in other important nucleophilic substitution reactions.
Cyanation of N-Oxides (Reissert-Henze Reaction)
The Reissert-Henze reaction provides a valuable method for introducing a cyano group onto the pyridine ring of furo[3,2-c]pyridine N-oxides. cas.czresearchgate.netresearchgate.net This reaction typically involves treating the N-oxide with a cyanide source, such as potassium cyanide or trimethylsilyl (B98337) cyanide (TMSCN), in the presence of an activating agent like benzoyl chloride. cas.czresearchgate.netresearchgate.net
The cyanation of furo[3,2-c]pyridine N-oxides has been shown to yield the corresponding α-cyanopyridine compounds. cas.czelsevierpure.com For instance, the reaction of furo[3,2-c]pyridine N-oxides with benzoyl chloride and potassium cyanide leads to the formation of furo[3,2-c]pyridine-4-carbonitriles. cas.czresearchgate.net Similarly, treatment of 3-bromofuro[3,2-c]pyridine (B1268615) N-oxide with trimethylsilyl cyanide results in the corresponding α-cyanopyridine derivative. elsevierpure.com The cyano group, once introduced, can be further transformed into other valuable functional groups like amides and carboxylic acids through hydrolysis. cas.cz
| Reactant (N-Oxide) | Reagents | Product | Yield | Ref |
| Furo[3,2-c]pyridine N-oxide | BzCl, KCN | Furo[3,2-c]pyridine-4-carbonitrile | - | cas.cz |
| 2-Methylfuro[3,2-c]pyridine N-oxide | BzCl, KCN | 2-Methylfuro[3,2-c]pyridine-4-carbonitrile | - | cas.cz |
| 2,3-Dimethylfuro[3,2-c]pyridine N-oxide | BzCl, KCN | 2,3-Dimethylfuro[3,2-c]pyridine-4-carbonitrile | - | cas.cz |
| 3-Bromofuro[3,2-c]pyridine N-oxide | TMSCN | 3-Bromo-4-cyanofuro[3,2-c]pyridine | - | elsevierpure.com |
| 2-[3-(Trifluoromethyl)phenyl]furo[3,2-c]pyridine N-oxide | BzCl, KCN | 2-[3-(Trifluoromethyl)phenyl]furo[3,2-c]pyridine-4-carbonitrile | - | researchgate.net |
Reactions with Carbon and Heteroatom Nucleophiles
The furo[3,2-c]pyridine system reacts with a variety of carbon and heteroatom nucleophiles. The electron-withdrawing nature of the nitro group can facilitate nucleophilic attack on the heterocyclic core. nih.govcymitquimica.com For example, the chlorine atom in 1-chloro researchgate.netbenzofuro[3,2-c]pyridine can be displaced by secondary amines like piperidine, morpholine, and pyrrolidine. semanticscholar.org
Other Key Transformations of the Furo[3,2-c]pyridine Scaffold
Beyond nucleophilic substitutions, the furo[3,2-c]pyridine core and its N-oxides undergo other important transformations, including oxidation, acetoxylation, metalation, and cross-coupling reactions. semanticscholar.orgelsevierpure.comresearchgate.net
Oxidation and Acetoxylation of the Core Structure and N-Oxides
Oxidation of furo[3,2-c]pyridines with reagents like 3-chloroperbenzoic acid (m-CPBA) in dichloromethane (B109758) is a common method to synthesize the corresponding N-oxides. cas.czresearchgate.net
Acetoxylation of furo[3,2-c]pyridine N-oxides with acetic anhydride (B1165640) can lead to the introduction of an acetoxy group. elsevierpure.com For instance, the acetoxylation of 3-bromofuro[3,2-c]pyridine N-oxide with acetic anhydride yields acetoxy derivatives at the pyridine ring. elsevierpure.com However, the reaction can sometimes result in substitution on the furan ring as well. researchgate.net
| Reactant | Reagent | Product | Ref |
| Furo[3,2-c]pyridine | m-CPBA | Furo[3,2-c]pyridine 5-oxide | cas.cz |
| 2-Methylfuro[3,2-c]pyridine | m-CPBA | 2-Methylfuro[3,2-c]pyridine 5-oxide | cas.cz |
| 2,3-Dimethylfuro[3,2-c]pyridine | m-CPBA | 2,3-Dimethylfuro[3,2-c]pyridine 5-oxide | cas.cz |
| 2-[3-(Trifluoromethyl)phenyl]furo[3,2-c]pyridine | m-CPBA | 2-[3-(Trifluoromethyl)phenyl]furo[3,2-c]pyridin-5-oxide | researchgate.net |
| 3-Bromofuro[3,2-c]pyridine N-oxide | Acetic Anhydride | Acetoxypyridine and pyridone derivatives | elsevierpure.com |
Metalation and Cross-Coupling Reactions (e.g., Sonogashira, Suzuki)
Metalation of the furo[3,2-c]pyridine ring system opens avenues for the introduction of various substituents through subsequent reactions with electrophiles. researchgate.net For example, lithiation of a furo[3,2-c]pyridine derivative followed by quenching with DMF can introduce a formyl group. researchgate.net
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki reactions, are powerful tools for functionalizing the furo[3,2-c]pyridine skeleton. researchgate.netsemanticscholar.orgclockss.org The Sonogashira reaction of halo-substituted furo[3,2-c]pyridines with terminal alkynes is a key step in the synthesis of various derivatives. researchgate.netclockss.org For instance, the coupling of a mono-iodinated furo[2,3-c]pyridine (B168854) with phenylacetylene, followed by a 5-endo-dig ring closure, directly affords a furo[3,2-c]pyridine derivative. researchgate.net
Suzuki coupling reactions of chloro-substituted furo[3,2-c]pyridines with boronic acids have also been successfully employed to introduce aryl and heteroaryl groups. semanticscholar.org For example, 1-chloro researchgate.netbenzofuro[3,2-c]pyridine undergoes Suzuki coupling with phenylboronic acid and pyridine-3-boronic acid to yield the corresponding 1-substituted products. semanticscholar.org These cross-coupling methodologies provide a versatile platform for the synthesis of a wide array of functionalized furo[3,2-c]pyridine derivatives.
| Reactant | Coupling Partner | Catalyst/Conditions | Product | Ref |
| Mono-iodinated furo[2,3-c]pyridine | Phenylacetylene | Pd catalyst | Furo[3,2-c]pyridine derivative | researchgate.net |
| 1-Chloro researchgate.netbenzofuro[3,2-c]pyridine | Phenylboronic acid | Pd(PPh₃)₄ | 1-Phenyl researchgate.netbenzofuro[3,2-c]pyridine | semanticscholar.org |
| 1-Chloro researchgate.netbenzofuro[3,2-c]pyridine | Pyridine-3-boronic acid | Pd(PPh₃)₄ | 1-(Pyridin-3-yl) researchgate.netbenzofuro[3,2-c]pyridine | semanticscholar.org |
Derivatization Strategies and Structure Activity Relationship Sar in Research Contexts
Synthesis of Substituted 2-Nitrofuro[3,2-c]pyridine Analogues
The synthesis of the core furo[3,2-c]pyridine (B1313802) ring system can be achieved through several strategic approaches, which can be adapted to produce substituted analogues, including the 2-nitro derivative.
One efficient method involves a cascade reaction beginning with a Sonogashira coupling of 4-hydroxy-3-iodopyridine with a suitable terminal alkyne. clockss.org This is immediately followed by a base-induced 5-endo-dig cyclization, where the pyridine (B92270) oxygen attacks the alkyne moiety to construct the furan (B31954) ring. clockss.org By selecting appropriately substituted terminal alkynes, various functional groups can be introduced onto the furan portion of the scaffold.
Another novel strategy for synthesizing the furo[3,2-c]pyridine framework starts from 3-alkynyl-4-pyrones and ammonium (B1175870) acetate. researchgate.net This reaction proceeds at room temperature in hexafluoroisopropyl alcohol without a catalyst, representing a mild and efficient method for forming both the furan and pyridine rings in a tandem process. researchgate.netdntb.gov.ua The necessary 3-alkynyl-4-pyrone substrates can be prepared via Sonogashira coupling with 3-bromo-4-pyrones. researchgate.net
For hydrogenated versions of the scaffold, the Pictet-Spengler reaction offers a viable route to 4-substituted tetrahydrofuro[3,2-c]pyridines. beilstein-journals.orgnih.gov This method involves the condensation of 2-(5-methylfuran-2-yl)ethanamine with various aldehydes, followed by an acid-catalyzed cyclization. beilstein-journals.orgnih.gov
The introduction of the nitro group at the 2-position, a key feature of the title compound, is typically achieved through electrophilic nitration. While direct nitration of the parent furo[3,2-c]pyridine is not extensively documented in the provided sources, studies on the isomeric furo[3,2-b]pyridine (B1253681) N-oxide show that treatment with a mixture of fuming nitric acid and sulfuric acid yields the corresponding 2-nitrofuro[3,2-b]pyridine N-oxide. semanticscholar.orgconsensus.appresearchgate.netresearchgate.net This suggests that a similar electrophilic substitution reaction could be applied to the furo[3,2-c]pyridine core or its N-oxide to install the nitro group at the electron-rich 2-position of the furan ring.
The general synthetic pathways are summarized in the table below.
| Starting Material(s) | Key Reaction Type | Product Scaffold |
| 4-Hydroxy-3-iodopyridine, Terminal Alkyne | Sonogashira Coupling / 5-endo-dig Cyclization | Furo[3,2-c]pyridine |
| 3-Alkynyl-4-pyrone, Ammonium Acetate | Tandem Cyclization | Furo[3,2-c]pyridine |
| 2-(Furan-2-yl)ethanamine, Aldehyde | Pictet-Spengler Reaction | Tetrahydrofuro[3,2-c]pyridine |
| Furo[3,2-b]pyridine N-oxide | Electrophilic Nitration | 2-Nitrofuro[3,2-b]pyridine N-oxide |
Impact of Substitution Patterns on Chemical Reactivity and Stability
The substitution pattern on the furo[3,2-c]pyridine ring system profoundly influences its chemical reactivity and physical properties, such as stability and solubility.
The introduction of an electron-withdrawing group like the nitro group at the 2-position significantly deactivates the furan ring towards further electrophilic substitution. This effect is well-documented for nitro-substituted heterocycles and is crucial for directing subsequent functionalization steps. cymitquimica.com Conversely, the nitro group can activate the ring for nucleophilic substitution reactions.
Substituents can also be used to modify physical properties. For example, in iridium complexes based on the furo[3,2-c]pyridine ligand, introducing two methoxy (B1213986) groups onto an attached phenyl ring was shown to improve solubility in common organic solvents like chlorobenzene. d-nb.inforesearchgate.net This modification also helps to avoid the formation of isomers during synthesis, which simplifies purification. d-nb.inforesearchgate.netresearchgate.net
The stability of the furo[3,2-c]pyridine system can be sensitive to reaction conditions. The furan ring, in particular, can be unstable under strong acidic conditions, which can limit the scope of certain synthetic transformations, such as electrophilic cyclizations that are common in the synthesis of related heterocycles. semanticscholar.org
The table below highlights the effects of specific substituents on the properties of furo[3,2-c]pyridine derivatives.
| Substituent/Feature | Position | Impact | Reference |
| Nitro Group (-NO₂) | 2 | Deactivates furan ring to electrophilic attack; activates for nucleophilic attack. | cymitquimica.com |
| Methoxy Groups (-OCH₃) | Phenyl attached to core | Improves solubility; prevents isomer formation during synthesis. | d-nb.inforesearchgate.netresearchgate.net |
| Fused Ring System | - | Can be unstable in strong acidic conditions. | semanticscholar.org |
Design Principles for Furo[3,2-c]pyridine-Based Research Compounds
The design of novel research compounds based on the furo[3,2-c]pyridine scaffold leverages its unique structural and electronic features. Key strategies include using the nitro group as a versatile synthetic intermediate and exploring the chemical space afforded by different ring fusion isomers.
The nitro group is a highly valuable functional group in medicinal chemistry, serving as more than just a modulator of electronic properties. It is a versatile "functional handle" that can be transformed into various other groups. cymitquimica.com
A primary transformation is the reduction of the nitro group to an amine (-NH₂). This amino group can then serve as a key building block for a wide array of subsequent reactions, including amide bond formation, sulfonylation, and reductive amination, allowing for the introduction of diverse side chains and the construction of compound libraries for screening.
Furthermore, the nitro group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. nih.gov Research on 2-methyl-3-nitropyridines has demonstrated that the 3-NO₂ group can be selectively substituted by sulfur nucleophiles, even in the presence of other potential leaving groups like halogens. nih.gov This reactivity allows for the direct introduction of thioether functionalities, which are prevalent in many biologically active molecules. This principle can be applied to this compound to generate a series of 2-thio-substituted analogues for structure-activity relationship studies.
The fusion of a pyridine ring and a furan ring can result in six possible constitutional isomers, which are categorized into two groups: quinoline (B57606) analogues ([b]-fused systems) and isoquinoline (B145761) analogues ([c]-fused systems). semanticscholar.org These isomers include:
[b]-fused: furo[2,3-b]pyridine (B1315467), furo[3,2-b]pyridine, furo[3,4-b]pyridine
[c]-fused: furo[2,3-c]pyridine (B168854), furo[3,2-c]pyridine, furo[3,4-c]pyridine (B3350340)
Each isomer possesses a distinct electronic distribution and three-dimensional shape, which dramatically affects its chemical reactivity and, crucially, its biological activity. For instance, the position of the nitrogen atom and the oxygen atom relative to each other dictates the molecule's hydrogen bonding capabilities, dipole moment, and sites of metabolic attack.
The biological significance of this isomerism is profound. The furo[3,2-b]pyridine core has been identified as a privileged scaffold for developing potent and selective inhibitors of cdc-like kinases (CLKs). dntb.gov.uanih.gov In contrast, research on furo[2,3-c]pyridine derivatives has highlighted their utility in developing anticancer agents through different mechanisms. The thieno[3,2-c]pyridine (B143518) and furo[3,2-c]pyridine ring systems have been explored as pharmacophores for potential antipsychotic agents, showing potent affinity for serotonin (B10506) receptors. nih.gov This diversity underscores the importance of synthesizing and evaluating multiple ring fusion isomers during the drug discovery process to identify the optimal scaffold for a given biological target.
Structure-Biological Activity Relationships (in vitro/non-clinical models)
The furo[3,2-c]pyridine scaffold and its isomers have been the subject of significant investigation in non-clinical models, particularly in the field of oncology. These studies aim to establish clear relationships between the chemical structure of the compounds and their biological activity.
Protein kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The furo[3,2-c]pyridine core and its isomers have emerged as promising scaffolds for the design of potent and selective kinase inhibitors. nih.gov
Research has shown that a novel class of 3,7-diphenyl-4-amino-thieno- and furo-[3,2-c]pyridines function as ATP-competitive kinase inhibitors. nih.gov Through systematic evaluation, potent inhibitors targeting key angiogenetic kinases—namely VEGFR2, Tie-2, and EphB4—were successfully identified from this series. nih.gov
The isomeric furo[3,2-b]pyridine scaffold has also been extensively studied. It has been described as a "privileged scaffold" for creating highly selective inhibitors of cdc-like kinases (CLKs) and homeodomain-interacting protein kinases (HIPKs). dntb.gov.uanih.gov The introduction of a nitro group at the 3-position of a related furo[3,2-b]pyridine was noted in research on CDK2/PIM kinase inhibitors, where the electron-withdrawing nature of the group was considered to potentially enhance inhibition. While this finding is on a different isomer, it highlights the potential role of a nitro substituent in modulating kinase inhibitory activity within the broader furopyridine class.
The table below summarizes key findings for furopyridine-based kinase inhibitors.
| Scaffold | Target Kinase(s) | Key Structural Features | Reference |
| Furo[3,2-c]pyridine | VEGFR2, Tie-2, EphB4 | 3,7-diphenyl-4-amino substitution | nih.gov |
| Furo[3,2-b]pyridine | CLKs, HIPKs | 3,5-disubstituted derivatives | dntb.gov.uanih.gov |
| Furo[3,2-b]pyridine | CDK2/PIM | 3-Nitro substitution noted for potential enhancement |
These findings demonstrate that the furopyridine core is a versatile template for kinase inhibitor design. The specific ring fusion and substitution pattern are critical determinants of both the potency and selectivity of the resulting compounds.
Antimicrobial Research (excluding human trials)
The investigation of this compound and its parent scaffold, furopyridine, in antimicrobial research reveals a focus on developing novel agents against challenging pathogens. While specific data on the this compound isomer is limited, research into the broader class of furopyridines and other related nitro-aromatic heterocyclic systems provides valuable structure-activity relationship (SAR) insights.
A significant area of investigation for furopyridine derivatives has been in the context of tuberculosis. Screening of furopyridine libraries against Mycobacterium tuberculosis has identified derivatives with potent activity, including against drug-resistant strains, highlighting the potential of this scaffold in addressing antibiotic resistance. The mechanism of action for many nitro-aromatic compounds involves the reduction of the nitro group within the target pathogen to generate reactive nitrogen species, which can cause widespread cellular damage.
In contrast, studies on other nitro-substituted heterocyclic systems have yielded varied results. For instance, a series of 2-thioalkyl-3-nitroimidazo[1,2-a]pyridine derivatives were synthesized and evaluated against both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria. gsconlinepress.comresearchgate.netresearchgate.net However, these particular derivatives did not exhibit any antibacterial activity against the tested strains. gsconlinepress.comresearchgate.netresearchgate.net This underscores the critical importance of the specific heterocyclic core and substitution patterns in determining antimicrobial efficacy.
The following table summarizes the antimicrobial activity of various nitro-containing heterocyclic compounds related to the this compound structure.
Table 1: Antimicrobial Activity of Selected Nitro-Heterocyclic Compounds
| Compound | Target Organism | Activity |
|---|---|---|
| Furopyridine Derivatives | Mycobacterium tuberculosis (drug-resistant strains) | Potent activity identified in library screening. |
| 2-thioalkyl-3-nitroimidazo[1,2-a]pyridine Derivatives | Staphylococcus aureus ATCC 29213 | No activity observed. gsconlinepress.comresearchgate.netresearchgate.net |
| 2-thioalkyl-3-nitroimidazo[1,2-a]pyridine Derivatives | Pseudomonas aeruginosa ATCC 27853 | No activity observed. gsconlinepress.comresearchgate.netresearchgate.net |
| 7-Chloro-6-nitrothieno[3,2-b]pyridine | Staphylococcus aureus | MIC: 32 µg/mL. |
| 7-Chloro-6-nitrothieno[3,2-b]pyridine | Escherichia coli | MIC: 64 µg/mL. |
| 7-Chloro-6-nitrothieno[3,2-b]pyridine | Pseudomonas aeruginosa | MIC: 128 µg/mL. |
MIC: Minimum Inhibitory Concentration
Anticancer Research in Cell Lines
The furopyridine scaffold, including its nitrated derivatives, has been a subject of anticancer research, with studies focusing on identifying potent and selective antiproliferative agents. Research on 2-nitro-furo[2,3-b]pyridine, a structural isomer of this compound, demonstrated that its derivatives could significantly inhibit the proliferation of various cancer cell lines at low micromolar concentrations. The mechanism for this activity was attributed to the induction of apoptosis. Molecular docking studies further suggested that these compounds could bind to key targets in cancer signaling pathways, such as the serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2).
Broader structure-activity relationship (SAR) analyses of pyridine derivatives have provided general guidelines for enhancing antiproliferative activity. nih.govnih.govresearchgate.net The presence and position of certain functional groups, such as methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups, have been found to enhance activity against cancerous cell lines. nih.govnih.gov Conversely, the introduction of halogen atoms or other bulky groups tended to result in lower antiproliferative activity. nih.govnih.gov
The cytotoxic potential of related nitro-substituted heterocyclic systems has also been explored. For example, 7-Chloro-6-nitrothieno[3,2-b]pyridine, an analogue where the furan ring is replaced by a thiophene, has demonstrated cytotoxic effects against several human cancer cell lines. Similarly, halogenated pyrrolo[3,2-d]pyrimidines have shown potent, broad-spectrum antiproliferative activity with IC₅₀ values in the nanomolar range against pancreatic cancer cells. nih.gov
Table 2: In Vitro Anticancer Activity of Related Heterocyclic Compounds
| Compound/Derivative Class | Cell Line | Measurement | Result |
|---|---|---|---|
| 2-Nitro-furo[2,3-b]pyridine Derivatives | Various cancer cell lines | Proliferation Inhibition | Significant inhibition at low micromolar concentrations. |
| 7-Chloro-6-nitrothieno[3,2-b]pyridine | HeLa (cervical cancer) | IC₅₀ | 15 µM. |
| 7-Chloro-6-nitrothieno[3,2-b]pyridine | MCF-7 (breast cancer) | IC₅₀ | 20 µM. |
| 7-Chloro-6-nitrothieno[3,2-b]pyridine | A549 (lung cancer) | IC₅₀ | 25 µM. |
| Halogenated Pyrrolo[3,2-d]pyrimidines | MIA Pa-Ca-2 (pancreatic cancer) | IC₅₀ | As low as 0.014 µM. nih.gov |
| Imidazo[1,2-a]pyridine Compounds | Various cancer cell lines | IC₅₀ | Ranged from 0.01 to 44.6 μM. nih.gov |
| Ruthenium(II) terpyridine Complexes | HCT116, SW480, CT26 (colon cancer) | IC₅₀ | Ranged from 19.1 to 167.3 µM. mdpi.com |
IC₅₀: Half-maximal inhibitory concentration
Opioid Receptor Ligand Research (e.g., Kappa-receptor agonists)
Activation of the kappa-opioid receptor (KOR) is a therapeutic strategy for managing pain and pruritus (itch). nih.govmedicaljournals.se Consequently, there is significant research interest in developing potent and selective KOR agonists. nih.gov
However, based on the available scientific literature, there is no indication that this compound or its derivatives have been synthesized or evaluated for their activity as opioid receptor ligands. Research into KOR agonists has historically focused on distinct chemical scaffolds.
For example, a class of compounds that has been successfully developed as KOR agonists are the 3-aryl pyridones. These were designed based on an understanding of the classical KOR pharmacophore. nih.gov Synthetic efforts, using both solution- and solid-phase chemistry, have produced potent and selective 3-aryl pyridone analogues with receptor affinity and functional agonist effects comparable to the well-known KOR agonist U-69,593. nih.govnih.gov These findings demonstrate that while the pyridine core is present in some classes of KOR agonists, the specific furopyridine scaffold of this compound has not been explored in this context.
Theoretical and Computational Investigations of 2 Nitrofuro 3,2 C Pyridine
Quantum Chemical Studies (Density Functional Theory - DFT)
Density Functional Theory (DFT) has become an indispensable method for predicting the physicochemical properties of heterocyclic molecules. By calculating the electron density, DFT methods can elucidate electronic structure, molecular geometry, and reactivity descriptors, providing a detailed theoretical understanding of compounds like 2-Nitrofuro[3,2-c]pyridine.
The electronic nature of this compound is dominated by the interplay between the electron-rich furan (B31954) ring, the electron-deficient pyridine (B92270) ring, and the potent electron-withdrawing nitro group. DFT calculations are employed to analyze the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. In this compound, the nitro group significantly lowers the energy of both the HOMO and LUMO compared to the parent furo[3,2-c]pyridine (B1313802) system. This general lowering of orbital energies indicates a deactivation of the ring system toward electrophilic attack. The HOMO is typically distributed over the fused furan-pyridine π-system, while the LUMO is expected to be localized significantly on the nitro group and the C2-C3 bond of the furan ring, highlighting these areas as susceptible to nucleophilic attack.
Table 1: Key Electronic Properties from DFT Calculations
| Property | Description | Implication for this compound |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and electron-donating ability. | Lowered by the -NO₂ group, indicating reduced reactivity towards electrophiles. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electron-accepting ability. | Significantly lowered by the -NO₂ group, indicating increased susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. mdpi.com | A smaller gap generally suggests higher reactivity. The nitro group's influence modulates this property. |
| Electron Density | Distribution of electrons across the molecule. | High density on the oxygen atoms of the furan and nitro groups; lower density on the pyridine ring. |
Molecular Electrostatic Potential (ESP) maps are three-dimensional visualizations of the charge distribution around a molecule, providing a powerful tool for predicting intermolecular interactions and reactive sites. researchgate.net The ESP is calculated from the electron density and reveals regions that are electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, typically colored blue).
For this compound, an ESP map would show:
Regions of Negative Potential: Concentrated around the oxygen atoms of the nitro group and the oxygen atom of the furan ring. These areas are the most likely sites for electrophilic attack and for forming hydrogen bonds as an acceptor. researchgate.net
ESP analysis is crucial for understanding non-covalent interactions and guiding predictions of how the molecule will interact with biological targets or other reagents.
Table 2: Predicted Electrostatic Potential (ESP) Regions and Their Significance
| Molecular Region | Predicted ESP | Chemical Reactivity Implication |
|---|---|---|
| Nitro Group Oxygens | Strongly Negative | Site for electrophilic attack and hydrogen bond acceptance. |
| Furan Ring Oxygen | Negative | Potential site for coordination with Lewis acids or hydrogen bond acceptance. |
| Pyridine Ring Nitrogen | Slightly Negative | Acts as a weak Lewis base and hydrogen bond acceptor. |
| Aromatic Ring System | Generally Positive | Indicates susceptibility to nucleophilic aromatic substitution, enhanced by the -NO₂ group. researchgate.net |
Computational methods are used to determine the most stable three-dimensional arrangement (conformation) of a molecule. For fused aromatic systems like this compound, the core heterocyclic structure is expected to be largely planar. This planarity maximizes the overlap of p-orbitals, allowing for delocalization of π-electrons across both rings, which contributes to the molecule's aromatic stability.
DFT calculations can optimize the geometry to find the global energy minimum. Key parameters such as bond lengths, bond angles, and dihedral angles are determined. The nitro group may exhibit a slight twist relative to the plane of the furopyridine ring to alleviate minor steric strain, but a high degree of planarity is generally maintained to allow for resonance stabilization between the nitro group and the aromatic system. This resonance interaction is a key factor in the stability and electronic properties of the molecule.
Reaction Mechanism Elucidation using Computational Methods
Computational chemistry provides profound insights into the pathways of chemical reactions by mapping the potential energy surface that connects reactants to products. This allows for the identification of transition states and intermediates, and the calculation of activation energies, thereby elucidating the feasibility and regioselectivity of a given transformation.
The synthesis of this compound is achieved through the direct nitration of the parent furo[3,2-c]pyridine. archive.org This reaction is a classic example of electrophilic aromatic substitution. Computational studies can model this mechanism to explain the observed regioselectivity. The reaction typically uses a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).
The mechanism proceeds in the following steps, which can be modeled using DFT:
Generation of Electrophile: The reaction between nitric acid and sulfuric acid produces the nitronium ion.
Electrophilic Attack: The nitronium ion attacks the electron-rich π-system of furo[3,2-c]pyridine. Computational models predict the most likely site of attack by evaluating the stability of the resulting intermediate (the sigma complex or arenium ion). For the furo[3,2-c]pyridine system, the furan ring is more activated towards electrophilic attack than the pyridine ring. The attack is regioselectively directed to the 2-position. archive.org
Formation of Sigma Complex: The attack forms a resonance-stabilized carbocation intermediate. The stability of this intermediate determines the regiochemical outcome. Calculations would confirm that the intermediate formed by attack at the C2 position is lower in energy than intermediates from attack at other positions.
Deprotonation: A weak base (like HSO₄⁻ or H₂O) removes a proton from the C2 position, restoring the aromaticity of the ring system and yielding the final product, this compound.
Table 3: Computational Steps in Modeling the Nitration of Furo[3,2-c]pyridine
| Step | Description | Computational Focus |
|---|---|---|
| 1. Reactant Modeling | Optimize the geometry of furo[3,2-c]pyridine and the nitronium ion (NO₂⁺). | Determine ground state energies and electronic properties (e.g., ESP map) to predict reactive sites. |
| 2. Transition State Search | Locate the transition state for the attack of NO₂⁺ on the furan ring. | Calculate the activation energy barrier, which determines the reaction rate. |
| 3. Intermediate Analysis | Optimize the geometry of the sigma complex (arenium ion). | Compare the stability of intermediates resulting from attack at different positions to explain regioselectivity. |
The presence of a strong electron-withdrawing nitro group can render the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), where the nitro group itself can act as a leaving group (nucleofuge). This is a known reaction pathway for other nitropyridine systems. mdpi.comresearchgate.net Computational studies can be used to investigate the feasibility of this reaction for this compound with various nucleophiles (e.g., methoxide, amines).
The SNAr mechanism typically involves two steps:
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the nitro group (C2). This is generally the rate-determining step. The attack forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex. DFT calculations can model the transition state leading to this intermediate and determine its stability.
Departure of Leaving Group: The aromaticity of the ring is restored by the expulsion of the nitro group as a nitrite (B80452) ion (NO₂⁻).
Computational analysis would focus on the activation energy barriers for both steps and the relative stability of the Meisenheimer intermediate. Such studies can predict which nucleophiles would be most effective and under what conditions the substitution might occur, providing a valuable guide for synthetic chemists.
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Furo[3,2-c]pyridine |
| 3-Bromofuro[3,2-b]pyridine |
| Nitric acid |
| Sulfuric acid |
| Nitronium ion |
Molecular Modeling for Target Interactions (non-clinical)
There is no available research detailing the molecular modeling of this compound to explore its interactions with biological targets in a non-clinical setting. Such studies are crucial for predicting the potential therapeutic applications and mechanisms of action for a novel compound.
Molecular Docking Assessments
A thorough search of scientific literature yielded no specific molecular docking assessments for this compound. Molecular docking simulations are instrumental in predicting the preferred binding orientation of a molecule to a target protein, and the absence of this data means that its potential binding affinity and mode of interaction with specific biological targets, such as bacterial or other enzymes, remain undetermined.
Molecular Dynamics Simulations
There are no published molecular dynamics (MD) simulations for this compound. MD simulations provide critical insights into the dynamic nature of a ligand-receptor complex over time, helping to assess the stability of binding interactions and conformational changes in both the ligand and the target. Without such studies, the stability and dynamics of any potential interactions of this compound with biological targets are unknown.
Predictive Modeling of Reactivity and Selectivity
No specific predictive modeling studies concerning the reactivity and selectivity of this compound have been found in the public domain. Computational models, such as those based on quantum mechanics or quantitative structure-activity relationships (QSAR), are essential for predicting a molecule's reactivity, metabolic fate, and potential for selective interaction with specific targets over others. The lack of this information for this compound limits the theoretical understanding of its chemical behavior and potential as a selective bioactive agent.
Advanced Spectroscopic and Analytical Research Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidationresearchgate.netresearchgate.netresearchgate.netrjpn.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 2-Nitrofuro[3,2-c]pyridine. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to map out the carbon and proton framework of the molecule.
Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
While specific NMR data for this compound is not extensively published, the application of advanced NMR techniques can be inferred from studies of analogous furopyridine and nitropyridine structures. mdpi.comchemicalbook.com
¹H NMR: This experiment identifies the chemical environment of each proton in the molecule. For the furo[3,2-c]pyridine (B1313802) core, distinct signals for the protons on both the furan (B31954) and pyridine (B92270) rings would be expected. The position of the nitro group at C2 would significantly influence the chemical shifts of adjacent protons.
¹³C NMR: This technique provides information about the carbon skeleton. Each unique carbon atom in the this compound structure would produce a distinct signal.
COSY (Correlation Spectroscopy): This 2D technique reveals proton-proton (¹H-¹H) couplings within the molecule. youtube.com It helps to establish which protons are adjacent to each other, confirming the connectivity within the furan and pyridine rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.com This experiment is crucial for assigning specific proton signals to their corresponding carbon atoms in the molecular structure.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). youtube.com This is particularly useful for connecting different parts of the molecule, for instance, linking protons on the furan ring to carbons in the pyridine ring, and vice-versa, confirming the fused-ring structure.
Table 1: Predicted NMR Data for this compound
This table is predictive and based on general principles and data from similar compounds. Actual experimental values may vary.
| Technique | Predicted Observations |
|---|---|
| ¹H NMR | Distinct aromatic signals for protons on the furan and pyridine rings. Downfield shifts for protons near the electron-withdrawing nitro group. |
| ¹³C NMR | Signals corresponding to each carbon in the furo[3,2-c]pyridine core. The carbon bearing the nitro group (C2) would be significantly shifted. |
| COSY | Correlations between adjacent protons on both the furan and pyridine rings. |
| HSQC | Cross-peaks indicating direct ¹H-¹³C bonds for all protonated carbons. |
| HMBC | Long-range correlations confirming the connectivity across the fused ring system and the position of the nitro group. |
Mass Spectrometry for Fragmentation Analysis and Isotopic Labeling Studiesresearchgate.netresearchgate.netresearchgate.net
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula of this compound.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. nih.gov The fragmentation pattern is characteristic of the molecule's structure. For this compound, expected fragmentation pathways could involve the loss of the nitro group (NO₂) or cleavage of the furan or pyridine rings. srce.hr
Isotopic labeling studies, where atoms in the molecule are replaced with their heavier isotopes (e.g., ¹³C, ¹⁵N), are instrumental in elucidating metabolic pathways and reaction mechanisms. nih.gov By tracking the incorporation of these labels using mass spectrometry, researchers can follow the fate of the molecule in biological systems or chemical reactions. nih.gov While specific isotopic labeling studies on this compound are not prominent in the literature, this technique is a standard approach for studying the metabolism of nitroaromatic compounds. usda.gov
Infrared (IR) Spectroscopy for Functional Group Analysis in Researchresearchgate.netrjpn.org
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rjpn.org For this compound, IR spectroscopy would be crucial for confirming the presence of the key nitro (NO₂) functional group.
The nitro group typically exhibits two strong and characteristic absorption bands corresponding to its asymmetric and symmetric stretching vibrations. spectroscopyonline.com
Asymmetric NO₂ stretch: Generally observed in the range of 1500-1600 cm⁻¹.
Symmetric NO₂ stretch: Typically appears in the region of 1300-1390 cm⁻¹.
Other expected absorption bands for this compound would include:
C=N and C=C stretching vibrations from the pyridine ring.
C-O stretching vibrations from the furan ring.
Aromatic C-H stretching vibrations .
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1600 | Strong |
| Nitro (NO₂) | Symmetric Stretch | 1300 - 1390 | Strong |
| Pyridine Ring | C=N Stretch | ~1600 | Medium-Strong |
| Aromatic Rings | C=C Stretch | ~1400-1600 | Medium-Weak |
| Furan Ring | C-O-C Stretch | ~1000-1300 | Medium-Strong |
| Aromatic C-H | Stretch | >3000 | Medium-Weak |
X-ray Crystallography for Solid-State Structure Determination and Polymorphism Studiesresearchgate.netresearchgate.net
Furthermore, X-ray crystallography is essential for studying polymorphism, which is the ability of a compound to exist in more than one crystalline form. researchgate.net Different polymorphs can have distinct physical properties. Studies on related nitro-containing heterocyclic compounds, such as nitrofurantoin, have revealed the existence of multiple polymorphic and pseudopolymorphic forms. researchgate.netmdpi.com Investigating the potential polymorphism of this compound would be crucial for understanding its solid-state properties.
UV-Vis and Fluorescence Spectroscopy for Photophysical Property Characterizationresearchgate.netnih.govresearchgate.net
UV-Vis and fluorescence spectroscopy are used to study the electronic transitions and photophysical properties of molecules. nih.gov
UV-Vis Spectroscopy: This technique measures the absorption of ultraviolet and visible light by a molecule. The absorption spectrum provides information about the conjugated π-electron system. For this compound, the fused aromatic system and the nitro group would give rise to characteristic absorption bands. The position and intensity of these bands can be influenced by the solvent and substituents. mdpi.com
Fluorescence Spectroscopy: This method measures the emission of light from a molecule after it has absorbed light. Many aromatic and heterocyclic compounds are fluorescent. The fluorescence spectrum, quantum yield, and lifetime are important photophysical parameters. Studies on other nitropyridine derivatives have shown that they can exhibit fluorescence, with properties that can be tuned by altering the molecular structure. mdpi.com The introduction of a nitro group can sometimes quench fluorescence, but it can also lead to interesting photophysical behaviors such as the formation of intramolecular charge transfer states. nih.gov
Emerging Research Directions and Future Perspectives for 2 Nitrofuro 3,2 C Pyridine Chemistry
Development of Novel Synthetic Pathways
The synthesis of furopyridines, including the [3,2-c] isomer, is a focal point of heterocyclic chemistry due to their prevalence in pharmaceuticals and functional materials. ias.ac.in Traditional methods often involve the construction of one ring onto a pre-existing, functionalized partner ring. For instance, building the furan (B31954) ring onto a pyridine (B92270) core or vice versa are common strategies. ias.ac.in
Recent advancements are geared towards more efficient and atom-economical processes. One promising approach involves the Pictet-Spengler reaction, which has been successfully employed for the synthesis of tetrahydrofuro[3,2-c]pyridines. beilstein-journals.org This method utilizes readily available 2-(5-methylfuran-2-yl)ethanamine and various aldehydes, followed by an acid-catalyzed cyclization, offering a versatile route to the hydrogenated furo[3,2-c]pyridine (B1313802) core. beilstein-journals.org Although this provides the saturated backbone, subsequent aromatization and nitration steps would be necessary to arrive at 2-nitrofuro[3,2-c]pyridine, suggesting an area for future methodological refinement.
Another avenue of exploration is the use of palladium-catalyzed cross-coupling reactions. These have been instrumental in synthesizing various substituted furopyridines. researchgate.net For example, the Sonogashira coupling has been used to create 2-substituted furo[3,2-b]pyridines, a different isomer, but the principles could be adapted for the [3,2-c] system. researchgate.net The development of one-pot procedures that combine multiple synthetic steps, such as a coupling reaction followed by heteroannulation, is a key goal for improving efficiency. researchgate.net
The direct nitration of the parent furo[3,2-c]pyridine is also a viable, though potentially challenging, route. Studies on the related furo[3,2-b]pyridine (B1253681) have shown that nitration can occur, sometimes leading to N-oxide formation as a byproduct. researchgate.net The regioselectivity of nitration on the furo[3,2-c]pyridine system is a critical aspect that requires further detailed investigation to optimize the synthesis of the desired 2-nitro isomer.
| Synthetic Approach | Key Features | Potential for this compound Synthesis | References |
| Pictet-Spengler Reaction | Synthesis of tetrahydrofuro[3,2-c]pyridines from furan derivatives and aldehydes. | Provides the core saturated ring system; requires further aromatization and nitration steps. | beilstein-journals.org |
| Palladium-Catalyzed Cross-Coupling | Versatile for introducing substituents; potential for one-pot procedures. | Could be adapted to build the furo[3,2-c]pyridine skeleton with appropriate precursors for subsequent nitration. | researchgate.net |
| Direct Nitration | Direct introduction of the nitro group onto the parent heterocycle. | Requires careful control of regioselectivity to favor the 2-position. | researchgate.net |
Exploration of New Reactivity Modes and Selective Functionalization
The reactivity of the this compound core is dominated by the electron-withdrawing nature of the nitro group and the inherent electronic properties of the fused furan and pyridine rings. This creates a unique landscape for chemical transformations.
The pyridine moiety is generally electron-deficient, which can make direct C-H functionalization challenging. rsc.org However, the presence of the nitro group further influences this reactivity. Research into the selective functionalization of pyridines is an active field, with methods being developed for meta-selective C-H functionalization, which could be relevant for modifying the pyridine ring of this compound. nih.gov
The nitro group itself is a key functional handle. It can be reduced to an amino group, which then opens up a vast array of subsequent chemical modifications, including diazotization, acylation, and alkylation. This amino derivative would be a versatile intermediate for creating libraries of new compounds.
Furthermore, the nitro group can activate adjacent positions for nucleophilic aromatic substitution (SNAr). While the 2-position is occupied, this electronic activation could influence the reactivity of other positions on the heterocyclic system. Studies on related nitropyridines have shown that the nitro group can be displaced by various nucleophiles, a reactivity pattern that could potentially be exploited in this compound. nih.gov
Selective metalation is another powerful tool for functionalizing heterocyclic systems. researchgate.net Directed ortho-metalation (DoM) and other lithiation strategies could potentially be used to introduce substituents at specific positions of the furo[3,2-c]pyridine core, guided by the existing nitro group or other directing groups that could be temporarily installed.
Applications in Materials Science Research (e.g., Organic Light-Emitting Diodes, Sensors)
The rigid, planar structure and tunable electronic properties of fused heterocycles like furopyridines make them attractive candidates for applications in materials science. ias.ac.in While specific research on this compound in this area is still emerging, the potential is significant.
Derivatives of furopyridines and related fused systems are being investigated as emitters in Organic Light-Emitting Diodes (OLEDs). For instance, a carbazole-benzofuro[2,3-b]pyrazine emitter has been developed for deep-blue OLEDs. nih.gov The electronic properties of the furo[3,2-c]pyridine core, modified by the electron-withdrawing nitro group, could be tailored to achieve desired emission colors and efficiencies. The nitro group can be converted into other functionalities, such as amino or cyano groups, which can further tune the photophysical properties.
The development of chemical sensors is another promising application. The furo[3,2-c]pyridine scaffold can be functionalized with specific recognition units that can bind to target analytes. The binding event can then be transduced into a measurable signal, such as a change in fluorescence or color. The nitro group can play a role in modulating the electronic properties of the sensor molecule, potentially enhancing its sensitivity and selectivity.
| Potential Application | Key Properties of Furo[3,2-c]pyridine Core | Role of 2-Nitro Group | Relevant Research on Related Systems |
| Organic Light-Emitting Diodes (OLEDs) | Rigid, planar structure; tunable electronic properties. | Can be a precursor to other functional groups (e.g., amino) to tune emission properties. | Carbazole-benzofuro[2,3-b]pyrazine as a deep-blue emitter. nih.gov |
| Chemical Sensors | Can be functionalized with recognition units. | Modulates electronic properties, potentially enhancing sensitivity and selectivity. | Pyridine derivatives are widely used in sensor development. rsc.org |
Role as Key Intermediates in the Synthesis of Complex Heterocycles
This compound is a valuable building block for the synthesis of more complex, polycyclic heterocyclic systems. researchgate.net The fused ring system provides a rigid scaffold upon which additional rings can be constructed.
The nitro group is a versatile functional group that can direct further synthetic transformations. For example, the reduction of the nitro group to an amine provides a nucleophilic center that can participate in cyclization reactions to form new rings. This has been demonstrated in the synthesis of various nitrogen-containing heterocycles.
Furthermore, the furo[3,2-c]pyridine core can undergo cycloaddition reactions, or the substituents on the ring can be elaborated to build new fused ring systems. For example, a cyano derivative of furo[3,2-c]pyridine, obtained from the corresponding N-oxide, can be converted into amides and carboxylic acids, which are versatile handles for further synthesis. grafiati.com The synthesis of tricyclic heterocycles like furo[2,3-b:4,5-c']dipyridine showcases the potential to build upon the furopyridine framework. grafiati.com
The development of cascade reactions starting from this compound could provide rapid access to complex molecular architectures. Such strategies are highly sought after in medicinal chemistry and drug discovery for the efficient generation of novel chemical entities.
Advanced Computational Chemistry for Rational Design and Prediction
Computational chemistry is an increasingly indispensable tool in modern chemical research, and it holds significant promise for advancing the chemistry of this compound. Density Functional Theory (DFT) and other computational methods can be used to predict a wide range of molecular properties.
For instance, computational models can be used to predict the reactivity of different positions on the this compound ring system, guiding the design of selective functionalization strategies. By calculating parameters such as electrostatic potential maps and frontier molecular orbital energies, chemists can anticipate which sites are most susceptible to electrophilic or nucleophilic attack.
Computational methods are also valuable for the rational design of new molecules with specific properties. In materials science, for example, the photophysical properties of potential OLED emitters based on the this compound scaffold can be predicted computationally before their synthesis is attempted. This can save significant time and resources by prioritizing the most promising candidates.
In the context of medicinal chemistry, molecular docking studies can be used to predict the binding affinity of this compound derivatives to biological targets. This can aid in the design of new drug candidates. While this article does not delve into biological activity, the principles of rational design are broadly applicable.
| Computational Method | Application to this compound | Predicted Properties |
| Density Functional Theory (DFT) | Reactivity prediction | Electrostatic potential, frontier molecular orbital energies |
| Time-Dependent DFT (TD-DFT) | Prediction of photophysical properties | Absorption and emission wavelengths, quantum yields |
| Molecular Docking | Prediction of binding to target proteins | Binding affinity, binding mode |
Q & A
Q. Advanced Mechanistic Analysis
- 2-Nitro group : Enhances electron-withdrawing effects, improving binding to bacterial nitroreductases. However, nitro groups may confer cytotoxicity in mammalian cells .
- 4-Aryl substituents : Bulky groups (e.g., 3-trifluoromethylphenyl) increase lipophilicity (LogP = 6.0), enhancing membrane permeability but reducing aqueous solubility (PSA = 31.48 Ų) .
- Hybrid derivatives : Furo-pyridine-urea hybrids show potent kinase inhibition (e.g., KDR IC₅₀ = 12 nM) but require structural tuning to avoid off-target effects .
What computational approaches are utilized to predict the binding affinity of furo[3,2-c]pyridine derivatives to target enzymes like CYP51?
Q. Advanced Methodological Answer
- Molecular docking (AutoDock Vina) : Dock derivatives into the CYP51 active site (PDB: 3JUV) to assess hydrogen bonding and hydrophobic interactions.
- MD simulations (GROMACS) : Run 100-ns trajectories to evaluate binding stability and ligand-induced conformational changes .
- QSAR models : Use descriptors like molar refractivity and topological polar surface area to correlate structure with antifungal activity (R² > 0.85) .
What analytical techniques are critical for confirming the structure and purity of synthesized 2-Nitrofuro[3,2-c]pyridine compounds?
Q. Basic Characterization Protocol
- NMR (¹H/¹³C) : Confirm regiochemistry via coupling patterns (e.g., J = 2.1 Hz for H-5 and H-6 in furo-pyridine) .
- HPLC-MS : Use C18 columns (ACN/H₂O gradient) to verify purity (>95%) and detect nitro group reduction byproducts.
- X-ray crystallography : Resolve ambiguities in fused-ring systems (e.g., distinguishing [3,2-c] vs. [2,3-c] isomers) .
How do the physicochemical properties of this compound derivatives influence their pharmacokinetic profiles?
Q. Data-Driven Analysis
High LogP correlates with increased hepatocyte accumulation but may necessitate prodrug strategies for oral bioavailability .
What are the key challenges in synthesizing complex furo[3,2-c]pyridine-based pharmacophores, and how can they be mitigated?
Q. Advanced Challenges & Solutions
- Low yields in cross-coupling : Optimize catalyst systems (e.g., Pd/XPhos) and use microwave irradiation .
- Nitro group instability : Replace with cyano or sulfonamide groups for improved metabolic stability .
- Regioselectivity in electrophilic substitution : Direct nitration using Ac₂O/HNO₃ at 0°C to favor 2-substitution over 4- .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
